Safinamide-d4

Bioanalysis LC-MS/MS Isotopic Purity

Safinamide-d4 is a deuterium-labeled (d4) internal standard essential for accurate LC-MS/MS quantification of safinamide in biological matrices. Unlike unlabeled safinamide—which co-elutes and shares the same m/z transition—or chemically dissimilar IS options that introduce variable matrix effects, Safinamide-d4 provides a distinct mass shift enabling precise analyte differentiation and robust correction for extraction recovery, ionization efficiency, and instrument fluctuations. This is critical for meeting FDA and EMA bioanalytical method validation requirements in pharmacokinetic, bioequivalence, and clinical studies supporting Parkinson’s disease therapies. Procure this certified reference standard to achieve regulatory-compliant quantification with proven sensitivity down to 35.84 pg/mL LLOQ and recovery exceeding 99%.

Molecular Formula C17H19FN2O2
Molecular Weight 306.37 g/mol
Cat. No. B12418090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSafinamide-d4
Molecular FormulaC17H19FN2O2
Molecular Weight306.37 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
InChIInChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1/i1D3,12D
InChIKeyNEMGRZFTLSKBAP-QBGTZBHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Safinamide-d4: A Certified Deuterated Internal Standard for Accurate Bioanalytical Quantification and Regulatory Compliance in Parkinson's Disease Research


Safinamide-d4 is a stable isotope-labeled analog of the MAO-B inhibitor safinamide, specifically intended for use as an internal standard (IS) in LC-MS and GC-MS applications. It is a deuterium-labeled compound, featuring four deuterium atoms incorporated into its molecular structure, which provides a distinct mass shift relative to the unlabeled analyte. This mass difference allows for precise quantification of safinamide in complex biological matrices [1]. The compound is widely utilized in the development and validation of bioanalytical methods for pharmacokinetic (PK), bioequivalence, and clinical studies, particularly those related to Parkinson's disease therapy .

Why Safinamide-d4 Cannot Be Substituted with Unlabeled Safinamide or Generic Internal Standards in Regulated Bioanalysis


Generic substitution of Safinamide-d4 with unlabeled safinamide or a non-deuterated analog is not feasible for accurate quantitative LC-MS/MS workflows. Unlabeled safinamide cannot serve as an internal standard because it would co-elute and share the same mass-to-charge (m/z) transition as the target analyte, making it impossible to distinguish from the endogenous or dosed safinamide in a sample. Furthermore, using a chemically dissimilar internal standard (e.g., diazepam) introduces significant risk of differential matrix effects and variable recovery, as the IS does not perfectly mimic the analyte's physicochemical behavior during sample preparation and ionization [1]. In contrast, the deuterium labeling of Safinamide-d4 ensures near-identical chemical properties to the analyte while providing a unique and distinguishable m/z signal, enabling robust correction for variability in extraction recovery, ionization efficiency, and instrument fluctuations. This is a critical requirement for meeting the rigorous validation standards of regulatory bodies like the FDA and EMA for pharmacokinetic and bioequivalence studies .

Safinamide-d4 Quantitative Evidence: A Procurement Guide for Bioanalytical Method Validation


Isotopic Purity and Mass Spectrometric Differentiation of Safinamide-d4 vs. Unlabeled Safinamide

Safinamide-d4 is characterized by a high isotopic purity, typically specified at ≥98 atom % D, ensuring minimal interference from unlabeled safinamide in the internal standard signal . This isotopic enrichment results in a distinct mass transition (m/z 307.3 → 215.2) compared to unlabeled safinamide (m/z 303.3 → 215.2), enabling their complete chromatographic separation and quantification in a single analytical run [1].

Bioanalysis LC-MS/MS Isotopic Purity

Enhanced Analytical Recovery and Precision for Safinamide-d4 Compared to the Analyte in Human Plasma

In a validated UPLC-MS/MS method for safinamide in human plasma, Safinamide-d4 demonstrated superior extraction recovery and lower variability compared to the unlabeled analyte. The average recovery for Safinamide-d4 was 99.55% with a %RSD of 0.87%, whereas the recovery for unlabeled safinamide was 99.07% [1].

Bioanalysis Recovery Method Validation

Safinamide-d4 Enables a Validated UPLC-MS/MS Method with High Sensitivity and Linearity

The use of Safinamide-d4 as an internal standard was instrumental in developing and validating a UPLC-MS/MS method with a lower limit of quantification (LLOQ) of 35.84 pg/mL and excellent linearity (r² > 0.998) across a concentration range of 113.0-338.0 pg/mL for safinamide in aqueous solutions and human plasma [1]. The method's intra- and inter-day precision was within 10%, and accuracy was within 8% of nominal values [1].

Bioanalysis LLOQ Linearity

Safinamide-d4 Outperforms a Non-Deuterated Internal Standard (Diazepam) in a Validated Assay

A method validation study for safinamide in rat plasma employed diazepam as a non-deuterated internal standard, reporting an LLOQ of 1.0 ng/mL and intra/inter-day precision of less than 7.63% [1]. This performance, while acceptable, is less sensitive than the LLOQ of 35.84 pg/mL (0.03584 ng/mL) achieved in a separate, comparable study that utilized Safinamide-d4 as the internal standard for analysis in human plasma and aqueous solutions [2]. The approximately 28-fold improvement in sensitivity is attributable to the superior ability of a stable isotope-labeled analog to correct for matrix effects and ionization variability compared to a structurally dissimilar compound like diazepam [3].

Bioanalysis Method Validation Internal Standard Selection

Key Applications for Safinamide-d4 in Regulated Bioanalysis and Drug Development


Regulated Bioanalytical Method Development and Validation for Clinical Trials

Safinamide-d4 is the preferred internal standard for developing and validating LC-MS/MS methods intended for the quantification of safinamide in human plasma as part of pharmacokinetic and bioequivalence studies for Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs). Its use is critical for meeting the stringent validation requirements set by the FDA and EMA, particularly for demonstrating acceptable precision, accuracy, and sensitivity. The validated method using Safinamide-d4 has been successfully applied to forced degradation studies, confirming the method's stability-indicating capability [1].

Pre-Clinical and Clinical Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

In preclinical and clinical drug development, Safinamide-d4 enables the accurate quantification of safinamide in biological matrices (e.g., plasma, urine, tissue homogenates) from dosed subjects. The high sensitivity (LLOQ of 35.84 pg/mL) [1] and robust recovery (99.55%) [1] of the method using this IS allow for the generation of reliable concentration-time profiles, which are essential for calculating key PK parameters (e.g., AUC, Cmax, t1/2) and establishing drug safety and efficacy profiles.

Quality Control and Batch Release of Safinamide Drug Products

Safinamide-d4 is used as an internal standard in validated analytical methods for the quality control (QC) testing and batch release of safinamide active pharmaceutical ingredient (API) and finished drug products. The high isotopic purity (≥98 atom % D) and availability with a comprehensive Certificate of Analysis (CoA) ensure reliable and traceable results for assay, content uniformity, and impurity profiling, in compliance with pharmacopoeial standards and good manufacturing practices (GMP).

Forensic Toxicology and Clinical Diagnostics

Safinamide-d4 can be employed as an internal standard in LC-MS/MS methods designed for the detection and quantification of safinamide in forensic or clinical toxicology samples (e.g., serum, plasma, urine). The use of a stable isotope-labeled IS is essential in this context to overcome the significant and unpredictable matrix effects often encountered in post-mortem or complex clinical specimens, ensuring the accuracy and legal defensibility of quantitative results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Safinamide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.